molecular formula C19H16FN5 B2613227 N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890896-78-3

N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2613227
CAS RN: 890896-78-3
M. Wt: 333.37
InChI Key: OPHXDWZVTMETCV-UHFFFAOYSA-N
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Description

“N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of organic compounds known as pyrazolopyrimidines. Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring .


Synthesis Analysis

The synthesis of such compounds usually involves several steps, including the formation of the pyrazole ring, the fusion with the pyrimidine ring, and the attachment of the phenyl groups . The exact method would depend on the specific reactants and conditions used.


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolopyrimidine core, with a fluorophenyl group attached at one position and an ethylphenyl group attached at another. The presence of these groups could influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on its exact structure and the conditions under which it’s used. The pyrazolopyrimidine core could potentially undergo various reactions, including substitutions, additions, or ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the fluorine atom, the ethyl group, and the phenyl rings, as well as the pyrazolopyrimidine core .

Scientific Research Applications

Synthesis and Characterization

N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives are synthesized through various chemical reactions, showcasing their versatility in forming crystalline structures and undergoing characterization using techniques such as FT-IR, UV-visible spectroscopy, and X-ray crystallography. These compounds exhibit significant biological activities, including antimicrobial, antifungal, and antitumor effects, attributed to their structural geometry and the interactions between the amine group and aromatic rings. Theoretical physical and chemical property calculations further confirm their potential for scientific research applications, particularly in developing pharmacophores for breast cancer and microbial treatments (Titi et al., 2020).

Pharmacological Probes

Derivatives of N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, have been developed as high-affinity and selective antagonists for the A2A adenosine receptor. These compounds, functionalized with various groups, serve as potent pharmacological probes for studying the A2A adenosine receptor, highlighting their significance in medical research and potential therapeutic applications (Kumar et al., 2011).

Anti-Mycobacterial Activity

Research into pyrazolo[1,5-a]pyrimidin-7-amines has revealed their potential as potent inhibitors of mycobacterial ATP synthase, offering a promising avenue for treating Mycobacterium tuberculosis. These studies emphasize the importance of structural modifications, such as the inclusion of a 3-(4-fluoro)phenyl group, in enhancing the compounds' effectiveness against M.tb, underscoring their relevance in developing new anti-mycobacterial therapies (Sutherland et al., 2022).

Large-Scale Synthesis for Antibacterial Applications

The development of novel oxazolidinone antibacterial candidates through large-scale synthesis, including derivatives of N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, demonstrates the compound's utility in addressing the need for new antibacterial agents. This research highlights the potential of these compounds in combating bacterial infections and their scalability for industrial applications (Yang et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it’s used. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further studies to determine its physical and chemical properties, its biological activity, and potential applications. It could also involve the synthesis of related compounds to explore the structure-activity relationships .

: Springer Article on Pyrazolopyrimidines : PubMed Article on Pyrazolopyrimidines

properties

IUPAC Name

N-(2-ethylphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5/c1-2-13-5-3-4-6-17(13)24-18-16-11-23-25(19(16)22-12-21-18)15-9-7-14(20)8-10-15/h3-12H,2H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHXDWZVTMETCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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